2,2,2-Trifluoro-1-(3-fluoropyridin-2-yl)ethanone oxime
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Overview
Description
2,2,2-Trifluoro-1-(3-fluoropyridin-2-yl)ethanone oxime is a chemical compound known for its unique structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(3-fluoropyridin-2-yl)ethanone oxime typically involves the reaction of 2,2,2-Trifluoro-1-(3-fluoropyridin-2-yl)ethanone with hydroxylamine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the oxime.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-(3-fluoropyridin-2-yl)ethanone oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form the corresponding nitroso compound.
Reduction: Reduction of the oxime can yield the corresponding amine.
Substitution: The fluoropyridinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can react with the fluoropyridinyl group under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2,2,2-Trifluoro-1-(3-fluoropyridin-2-yl)ethanone oxime has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the development of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-(3-fluoropyridin-2-yl)ethanone oxime involves its interaction with molecular targets through its reactive functional groups. The trifluoromethyl and fluoropyridinyl groups can participate in various chemical interactions, influencing biological pathways and molecular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-Trifluoro-1-(2-fluoropyridin-3-yl)ethanone
- 2,2,2-Trifluoro-1-(piperidin-1-yl)ethanone
- 2,2,2-Trifluoro-1-(1H-pyrrol-2-yl)ethanone
Uniqueness
2,2,2-Trifluoro-1-(3-fluoropyridin-2-yl)ethanone oxime is unique due to the presence of both trifluoromethyl and fluoropyridinyl groups, which impart distinct reactivity and properties. This combination of functional groups makes it a valuable compound for various synthetic and research applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C7H4F4N2O |
---|---|
Molecular Weight |
208.11 g/mol |
IUPAC Name |
N-[2,2,2-trifluoro-1-(3-fluoropyridin-2-yl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C7H4F4N2O/c8-4-2-1-3-12-5(4)6(13-14)7(9,10)11/h1-3,14H |
InChI Key |
QJCZDQSGBNKBCS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)C(=NO)C(F)(F)F)F |
Origin of Product |
United States |
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